(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid

Beschreibung

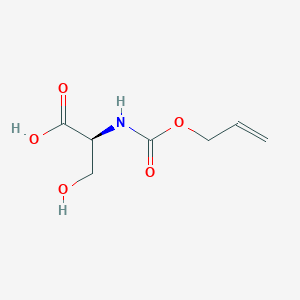

(2S)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid is a chiral amino acid derivative characterized by:

- Stereochemistry: An (S)-configuration at the α-carbon (C2).

- Functional Groups: A 3-hydroxy group, a prop-2-enoxycarbonylamino (allyloxycarbonyl, Alloc) group at C2, and a carboxylic acid at C1.

- Molecular Formula: C₇H₁₀NO₅ (inferred from substituents and backbone structure).

The prop-2-enoxycarbonylamino group is a carbamate protecting group widely used in peptide synthesis due to its orthogonality to other protecting groups (e.g., Fmoc, Boc) and its selective removal under mild conditions (e.g., Pd-catalyzed deprotection) .

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-2-3-13-7(12)8-5(4-9)6(10)11/h2,5,9H,1,3-4H2,(H,8,12)(H,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYAHKJRNWKMK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473083 | |

| Record name | CTK3I1696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90508-22-8 | |

| Record name | CTK3I1696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid typically involves the use of protected amino acids and specific reagents to achieve the desired structure. One common method involves the use of Fmoc solid-phase synthesis, where the amino acid is protected with Fmoc (9-fluorenylmethyloxycarbonyl) and then coupled with other reagents to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Wirkmechanismus

The mechanism of action of (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The hydroxy and carboxylic acid groups enhance water solubility, but bulky substituents (e.g., isobutyryl, aromatic) reduce it.

- Stability : The Alloc group is stable under acidic conditions but prone to oxidation due to the allyl moiety. In contrast, sulfonamides exhibit higher thermal stability .

Biologische Aktivität

(2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₆H₈N₄O₅

- IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can selectively inhibit the proliferation of various cancer cell lines, including colon cancer cells (HCT-116). The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant potency against cancerous cells while sparing normal cells .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, as evidenced by nuclear disintegration and loss of DNA staining with DAPI (4′,6-diamidino-2-phenylindole) . This suggests that the compound may activate apoptotic pathways, potentially through modulation of heat shock proteins such as HSP90 and TRAP1.

- Selectivity for Cancer Cells : The selectivity of this compound for cancer cells over normal cells highlights its therapeutic potential in targeted cancer therapies .

Case Study 1: Colon Cancer Treatment

A study involving the synthesis of various derivatives of this compound demonstrated its effectiveness against HCT-116 colon cancer cells. The highest inhibitory activity was recorded for compounds 7a and 7g, which showed an IC50 value of 0.12 mg/mL. This study also confirmed that these compounds did not adversely affect non-cancerous HEK-293 cells, indicating a favorable safety profile .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins involved in cancer progression. These studies suggest that the compound may interact with key molecular targets that regulate cell cycle and apoptosis, further supporting its role as a potential anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.